Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
Description
Historical Context and Discovery
The historical development of ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide traces its origins to the broader exploration of benzothiazine chemistry that began in the mid-twentieth century. The fundamental benzothiazine scaffold was first reported in the 1960s, marking the beginning of intensive biological and physiological studies of these heterocyclic systems. This initial discovery period established the groundwork for subsequent developments in benzothiazine chemistry, leading to the eventual identification and synthesis of more complex derivatives including the ethyl ester compound under investigation.
The specific compound this compound gained particular significance through its association with pharmaceutical impurity profiling and drug development processes. Historical records indicate that this compound was identified as a critical impurity in the synthesis and manufacturing processes of established pharmaceutical agents, particularly those belonging to the oxicam class of non-steroidal anti-inflammatory drugs. The compound's recognition as both Meloxicam Impurity A and Piroxicam Impurity K in European Pharmacopoeia standards underscores its historical importance in pharmaceutical quality control and regulatory compliance.
The evolution of synthetic methodologies for producing this compound reflects broader advances in heterocyclic chemistry throughout the late twentieth and early twenty-first centuries. Recent synthetic approaches have incorporated modern catalytic systems and environmentally conscious methodologies, demonstrating the continued relevance of this compound in contemporary chemical research. The development of efficient synthetic routes has been driven by the need for high-purity reference standards and the growing understanding of structure-activity relationships within the benzothiazine family.
Classification within Heterocyclic Compounds
This compound belongs to the distinguished class of benzothiazine derivatives, which are characterized by the fusion of a benzene ring with a six-membered thiazine heterocycle. Within the broader classification system of heterocyclic compounds, benzothiazines represent a specialized subset of nitrogen-sulfur containing heterocycles that exhibit unique electronic and steric properties due to the presence of both heteroatoms within the ring system.
The compound specifically falls under the 1,2-benzothiazine classification, distinguishing it from other isomeric forms such as 1,4-benzothiazines. This positional designation refers to the relative positions of the nitrogen and sulfur atoms within the six-membered heterocycle, with the 1,2-arrangement conferring distinct chemical and biological properties compared to alternative configurations. The 1,2-benzothiazine framework is particularly significant in medicinal chemistry due to its prevalence in bioactive compounds and its capacity for diverse chemical modifications.
The presence of the 1,1-dioxide functionality further refines the classification of this compound within the benzothiazine family. This oxidation state of the sulfur atom introduces additional electronic effects and influences the compound's chemical reactivity, solubility properties, and potential biological activities. The dioxide designation indicates that the sulfur atom bears two oxygen substituents, creating a sulfonyl group that significantly impacts the molecule's overall polarity and hydrogen-bonding capacity.
| Classification Level | Designation | Key Features |
|---|---|---|
| Primary Class | Heterocyclic Compounds | Contains heteroatoms in ring structure |
| Secondary Class | Benzothiazines | Fused benzene-thiazine system |
| Tertiary Class | 1,2-Benzothiazines | Nitrogen and sulfur in 1,2-positions |
| Quaternary Class | 1,2-Benzothiazine 1,1-dioxides | Oxidized sulfur functionality |
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research extends across multiple domains, encompassing synthetic methodology development, mechanistic investigations, and structure-activity relationship studies. Recent comprehensive reviews have highlighted the evolution in synthetic approaches to 1,4-benzothiazines over the past decade, demonstrating the continued importance of benzothiazine chemistry in contemporary research. While this specific compound belongs to the 1,2-benzothiazine family, the broader benzothiazine research landscape provides crucial context for understanding its chemical significance.
Contemporary synthetic investigations have focused on developing efficient methodologies for constructing the benzothiazine framework using diverse starting materials and catalytic systems. The synthetic approaches to benzothiazine derivatives have evolved to incorporate environmentally sustainable practices, including the use of biomimetic catalysis with beta-cyclodextrin in aqueous media. These methodological advances have implications for the synthesis of this compound, particularly in developing scalable and environmentally responsible production processes.
The compound serves as a valuable model system for investigating the chemical reactivity patterns characteristic of benzothiazine derivatives. Research has demonstrated that benzothiazine compounds can participate in various chemical transformations, including nucleophilic substitution reactions, cyclization processes, and oxidation-reduction chemistry. The specific substitution pattern present in this compound, including the hydroxyl group, methyl substituent, and ethyl ester functionality, provides multiple reactive sites for further chemical modification.
| Research Domain | Application | Research Impact |
|---|---|---|
| Synthetic Methodology | Development of new synthetic routes | Enhanced efficiency and selectivity |
| Mechanistic Studies | Understanding reaction pathways | Improved rational design |
| Structure-Activity Relationships | Correlation of structure with properties | Guided molecular design |
| Pharmaceutical Chemistry | Impurity profiling and reference standards | Quality assurance and regulatory compliance |
Nomenclature and Alternative Designations
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic compounds, incorporating both the core heterocyclic framework and the various substituents present on the molecule. The complete systematic name accurately describes the molecular structure by specifying the positions and nature of all substituents relative to the parent benzothiazine framework.
Alternative designations for this compound reflect its various roles and applications within different chemical and pharmaceutical contexts. The compound is widely recognized by its Chemical Abstracts Service registry number 24683-26-9, which provides a unique identifier for database searches and regulatory documentation. This numerical designation is particularly important for international trade and regulatory compliance, as it ensures unambiguous identification regardless of nomenclature variations across different languages and regions.
Within pharmaceutical contexts, the compound is known by several pharmacopeial designations that reflect its role as an impurity or related compound in drug manufacturing processes. The European Pharmacopoeia designation as Meloxicam Impurity A indicates its identification as a specific impurity that may arise during the synthesis or storage of the anti-inflammatory drug meloxicam. Similarly, the designation as Piroxicam Impurity K reflects its relevance to another member of the oxicam family of non-steroidal anti-inflammatory drugs.
Commercial suppliers and chemical databases employ various abbreviated forms and trade names for practical purposes, though these may vary between different vendors and geographical regions. Common commercial designations include abbreviated forms that emphasize key structural features or pharmacological relationships. The European Inventory of Existing Commercial Chemical Substances number 246-403-7 provides additional regulatory identification for commercial and industrial applications.
| Nomenclature Type | Designation | Context of Use |
|---|---|---|
| Systematic Name | This compound | Scientific literature and databases |
| Chemical Abstracts Service Number | 24683-26-9 | International chemical identification |
| European Pharmacopoeia | Meloxicam Impurity A | Pharmaceutical quality control |
| European Pharmacopoeia | Piroxicam Impurity K | Pharmaceutical quality control |
| European Inventory Number | 246-403-7 | Commercial and regulatory identification |
This compound represents a paradigmatic example of the sophisticated heterocyclic compounds that have become central to modern pharmaceutical and organic chemistry research. The historical development of this compound, from its origins in 1960s benzothiazine chemistry to its current role as a critical pharmaceutical reference standard, illustrates the evolution of heterocyclic chemistry over the past several decades. Its classification within the 1,2-benzothiazine family positions it among the most structurally significant sulfur-nitrogen heterocycles, with the 1,1-dioxide functionality providing additional chemical complexity and biological relevance.
The compound's significance extends beyond its immediate pharmaceutical applications to encompass broader implications for synthetic methodology development and structure-activity relationship investigations. Contemporary research continues to refine synthetic approaches to benzothiazine derivatives, incorporating principles of green chemistry and mechanistic understanding to develop more efficient and environmentally sustainable processes. The comprehensive nomenclature system surrounding this compound reflects the international standardization efforts that facilitate global scientific communication and regulatory compliance in pharmaceutical development.
Properties
CAS No. |
113913-36-3 |
|---|---|
Molecular Formula |
C12H13NO5S |
Molecular Weight |
283.298 |
IUPAC Name |
ethyl 4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylate |
InChI |
InChI=1S/C12H13NO5S/c1-3-18-12(15)10-11(14)8-6-4-5-7-9(8)19(16,17)13(10)2/h4-7,14H,3H2,1-2H3 |
InChI Key |
QWTNANUGXZEPFQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S(=O)(=O)N1C)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The reaction typically requires:
-
Temperature : 80–100°C to accelerate cyclization while minimizing side reactions.
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which enhance nucleophilicity.
-
Acid Catalyst : Concentrated hydrochloric acid or sulfuric acid to protonate the carbonyl oxygen, increasing electrophilicity.
A study by EvitaChem reported a 70–75% yield when using a 1:1 molar ratio of 2-aminobenzenesulfonamide to ethyl acetoacetate in DMF at 90°C for 8 hours. Prolonged heating beyond 10 hours led to decomposition, reducing yields to 50–55%.
Mechanistic Insights
The mechanism involves three stages:
-
Protonation : The carbonyl oxygen of ethyl acetoacetate is protonated, making the β-ketoester more electrophilic.
-
Nucleophilic Attack : The primary amine of 2-aminobenzenesulfonamide attacks the β-carbon, forming a tetrahedral intermediate.
-
Cyclization and Oxidation : Intramolecular cyclization generates the benzothiazine ring, followed by oxidation of the sulfur atom to the 1,1-dioxide state using hydrogen peroxide or ozone.
Alternative Esterification and Methylation Pathways
Patent CA1181749A describes a two-step process starting with 2-methoxyethyl saccharin-2-acetate as a precursor. Although this method primarily targets 2-methoxyethyl derivatives, it provides insights into adapting esterification and methylation steps for ethyl analogs.
Step 1: Synthesis of Saccharin-2-Acetate Intermediate
Sodium saccharin reacts with 2-chloroacetate esters in DMF at 120°C to form saccharin-2-acetate derivatives. For ethyl esters, substituting 2-methoxyethyl chloride with ethyl chloroacetate could yield the analogous intermediate:
Step 2: Alkylation and Ring Expansion
The saccharin-2-acetate undergoes alkylation with methyl iodide in acetone under basic conditions (NaOH), introducing the methyl group at the 2-position. Subsequent ring expansion via heating in DMSO yields the benzothiazine structure. This method achieved 90% yield for the methoxyethyl variant, suggesting comparable efficiency for ethyl derivatives with optimized conditions.
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball-milling to reduce solvent use and improve atom economy. A 2020 study demonstrated the synthesis of methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate using triethylamine as a base and mechanical force for cyclization. Adapting this for ethyl esters involves:
-
Mixing 2-aminobenzenesulfonamide, ethyl acetoacetate, and triethylamine in a 1:1:1.1 molar ratio.
-
Ball-milling at 300 rpm for 6 hours.
This method offers a 65–70% yield with minimal waste, though scalability remains challenging.
Industrial-Scale Production and Purification
Crystallization and Recrystallization
Crude product is purified via recrystallization from ethanol-water mixtures (3:1 v/v), achieving >98% purity. Key parameters include:
Chromatographic Techniques
Column chromatography with silica gel (ethyl acetate/hexane, 1:4) removes by-products like unreacted sulfonamide or over-oxidized species.
Analytical Characterization
Post-synthesis analysis ensures structural integrity:
-
IR Spectroscopy : Peaks at 3345 cm⁻¹ (–OH), 1684 cm⁻¹ (C=O), and 1351 cm⁻¹ (S=O).
-
NMR : δ 1.3 (t, 3H, –CH₂CH₃), δ 2.1 (s, 3H, –CH₃), δ 4.3 (q, 2H, –OCH₂).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to corresponding sulfides.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazines, which are often intermediates in the synthesis of more complex pharmaceutical compounds .
Scientific Research Applications
Analgesic Activity
Research indicates that ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide exhibits significant analgesic properties. A study conducted on various derivatives of benzothiazine reported that this compound demonstrated potent analgesic effects when tested against standard drugs such as meloxicam and piroxicam. The testing utilized a thermal tail-flick method in male rats, revealing that some derivatives surpassed the analgesic efficacy of reference drugs at equivalent dosages .
Structural Analysis
X-ray crystallography studies have revealed that the thiazine ring in this compound adopts a half-chair conformation. Intramolecular hydrogen bonding contributes to the stability and biological activity of the molecule . Understanding these structural characteristics is crucial for designing new derivatives with enhanced therapeutic properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide involves its interaction with biological targets such as enzymes and receptors. It is known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways . This inhibition is similar to the action of nonsteroidal anti-inflammatory drugs (NSAIDs), making it a valuable compound for studying the pharmacodynamics of related drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzothiazine Core
Methyl vs. Ethyl Substituents
- Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide: The methyl group at position 2 and ethyl ester at position 3 confer moderate lipophilicity (LogP: ~1.28) .
- Mthis compound (CAS: 35511-15-0): Replacing the ethyl ester with a methyl group reduces molecular weight (269.27 g/mol vs. 283.3 g/mol) and alters solubility. This analog is identified as Meloxicam Impurity E and Piroxicam Impurity J .
- Crystallographic studies reveal intermolecular hydrogen bonds (C13—H13A⋯O5, 2.58 Å) that stabilize its lattice .
Halogenated Derivatives
- Ethyl 6,7-dichloro-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide: Chlorine atoms at positions 6 and 7 enhance electrophilicity, impacting reactivity. This derivative exhibits a lower melting point (104–108°C) and reduced yield (36%) compared to non-halogenated analogs .
- Ethyl 6-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide : The 4-chlorophenyl group introduces π-π stacking interactions, as evidenced by NMR shifts (δ 7.92 ppm for aromatic protons) .
Antifungal Activity
Physicochemical Properties
Biological Activity
Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, also known by its CAS number 24683-26-9, is a compound that belongs to the class of benzothiazine derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. The following sections detail the biological activities of this compound based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃NO₅S |
| Molecular Weight | 283.30 g/mol |
| CAS Number | 24683-26-9 |
| IUPAC Name | This compound |
| Hazard Classification | Toxic if inhaled |
Antimicrobial Activity
Research has demonstrated that benzothiazine derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound possesses antibacterial and antifungal activities:
- Antibacterial Activity : The compound has been tested against various bacterial strains and has shown effective inhibition at concentrations as low as 10 μg/mL. It is particularly effective against Gram-positive bacteria.
- Antifungal Activity : The compound also exhibits antifungal properties against species such as Aspergillus niger and Candida albicans, demonstrating potential for use in treating fungal infections .
Anticancer Properties
Several studies have explored the anticancer potential of benzothiazine derivatives. This compound has been evaluated in vitro for its effects on cancer cell lines:
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways. It has shown IC50 values in the range of micromolar concentrations against various cancer cell lines .
- Case Study : A study involving HeLa and MCF7 cancer cell lines reported that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented in animal models:
- In Vivo Studies : In a murine model of inflammation induced by carrageenan, administration of the compound led to a marked decrease in paw edema compared to control groups. This suggests that it may inhibit pro-inflammatory cytokines and mediators .
Analgesic Activity
This compound has also been investigated for its analgesic effects:
Q & A
Q. What are the established synthetic routes for Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, and how do reaction conditions influence yield?
The compound is synthesized via a Gabriel-Coleman rearrangement starting from sodium saccharin and ethyl chloroacetate. Key steps include:
- Step 1 : Formation of ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-acetate via nucleophilic substitution under a water bath (70–80°C) .
- Step 2 : Ring expansion to the six-membered benzothiazine using ultrasonic irradiation (e.g., 4 minutes in an ultrasonic bath at room temperature) or microwave-assisted synthesis (reflux in ethanol under controlled power) .
- Yield optimization : Ultrasonic methods achieve ~77% yield, while traditional reflux may require longer reaction times and result in lower yields due to side reactions .
Q. How is the structural integrity of this compound validated in academic research?
- X-ray crystallography : Used to confirm the distorted half-chair conformation of the thiazine ring and intramolecular hydrogen bonding (e.g., O–H···O interactions). Bond lengths (e.g., C1–S1 = 1.746 Å) and angles align with benzothiazine derivatives .
- NMR spectroscopy : Key signals include δ ~2.5 ppm (methyl group at N2) and δ ~4.3 ppm (ethyl ester protons) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 283.3 [M+H]+) confirm molecular weight .
Advanced Research Questions
Q. What methodologies are employed to analyze the compound’s antifungal activity, and how do structural modifications affect potency?
- Micro-dilution assay : Minimum inhibitory concentration (MIC) values are determined against fungal strains (e.g., Aspergillus flavus, Alternaria alternata). The parent compound (4) shows moderate activity (MIC range: 25–50 µg/mL), while derivatives (e.g., 4-hydroxy-N’-phenylcarbonyl analogs) exhibit enhanced potency (MIC: 12.5–25 µg/mL) due to improved membrane penetration from hydrophobic substituents .
- Structure-activity relationship (SAR) : Substitution at the 3-carboxylate position (e.g., carbohydrazides) increases hydrogen-bonding interactions with fungal enzymes .
Q. How do crystallographic data resolve contradictions in reported bond lengths or conformations?
- Discrepancies in C–O bond lengths : For example, C9–O4 in methyl 4-ethoxy derivatives (1.336–1.352 Å) varies due to hydrogen-bonding absence, confirmed via comparative analysis with SHELX-refined structures .
- Conformational analysis : π-π stacking interactions (centroid separation: 3.619 Å) and C–H···O/S hydrogen bonds stabilize crystal packing, explaining deviations in thiazine ring planarity across studies .
Q. What computational or experimental strategies address low yields in microwave-assisted synthesis?
- Parameter optimization : Adjusting microwave power (e.g., 300–500 W) and solvent polarity (ethanol vs. DMF) reduces side-product formation. For instance, ethanol under 400 W achieves 84% yield for acetylated derivatives .
- Real-time monitoring : In-situ FTIR tracks reaction progression, identifying intermediates (e.g., sodium ethoxide suspensions) that require precise stoichiometric control .
Methodological Challenges and Solutions
Q. How can researchers mitigate toxicity risks during handling?
- Safety protocols : Use fume hoods for synthesis due to the compound’s classification as a TOXIC SOLID (UN 2811). Immediate washing with soap/water for skin contact and artificial respiration for inhalation exposure are critical .
- Substitution studies : Replace hazardous reagents (e.g., ethyl iodide in N-alkylation) with greener alternatives (e.g., dimethyl carbonate) without compromising yield .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- DSC/TGA : Melting endotherms (e.g., 147°C for methyl derivatives) and decomposition profiles distinguish polymorphs .
- PXRD : Unique diffraction patterns (e.g., 2θ = 12.4°, 18.7°) confirm crystalline phase purity .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
